molecular formula C21H23F2N3O4 B12417532 Cdk9-IN-14

Cdk9-IN-14

Cat. No.: B12417532
M. Wt: 419.4 g/mol
InChI Key: KIRQDLPHJNLSDF-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk9-IN-14 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. Inhibiting cyclin-dependent kinase 9 has shown potential in treating various cancers, making this compound a promising compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Cdk9-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk9-IN-14 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the RNA polymerase II C-terminal domain, facilitating transcriptional elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to the downregulation of gene expression and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Cdk9-IN-14 is compared with other cyclin-dependent kinase 9 inhibitors, such as flavopiridol and toyocamycin. While all these compounds target cyclin-dependent kinase 9, this compound is unique in its selectivity and potency. It has shown better binding affinity and interaction with cyclin-dependent kinase 9 receptors compared to flavopiridol and toyocamycin .

List of Similar Compounds

  • Flavopiridol
  • Toyocamycin
  • Meriolins
  • XPW1

These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency .

Properties

Molecular Formula

C21H23F2N3O4

Molecular Weight

419.4 g/mol

IUPAC Name

(1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1

InChI Key

KIRQDLPHJNLSDF-GXTWGEPZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)[C@H]3CCC[C@H](C3)NC(=O)CO

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO

Origin of Product

United States

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